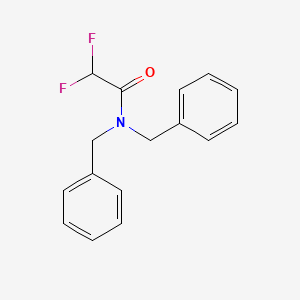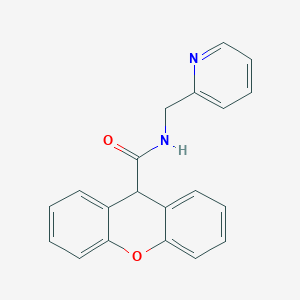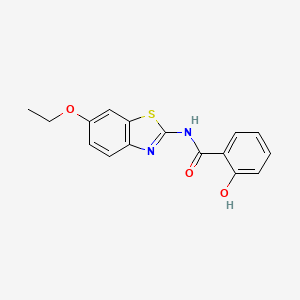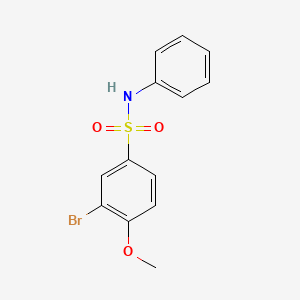![molecular formula C15H17N3O2 B5682366 ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate](/img/structure/B5682366.png)
ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate, also known as Pyrimethanil, is a fungicide that is widely used in agriculture to protect crops from various fungal diseases. It belongs to the class of anilinopyrimidine fungicides and is highly effective against a broad range of fungal pathogens. Pyrimethanil was first introduced in the market in 1990 and has since been used extensively in the agriculture industry.
Mecanismo De Acción
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate acts by inhibiting the activity of the fungal enzyme succinate dehydrogenase. This enzyme is essential for the energy metabolism of the fungal cell, and its inhibition leads to the disruption of the fungal cell membrane and ultimately cell death. This compound is also known to disrupt the fungal cell wall, which further contributes to its antifungal activity.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and its residues in food and the environment are considered to be safe. This compound has been found to have no significant effects on the growth and development of plants, and it is considered to be safe for the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate is a highly effective fungicide that is widely used in agriculture. It has also been found to be effective against human fungal infections. This compound is relatively easy to synthesize and is readily available in the market. However, this compound can be expensive, and its use in lab experiments can be limited by its cost. This compound can also have variable effects on different fungal pathogens, and its efficacy can be affected by various environmental factors.
Direcciones Futuras
There is a need for further research on the use of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate in the treatment of human fungal infections. This compound has shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. There is also a need for the development of new this compound derivatives with improved antifungal activity and reduced toxicity. This compound can also be used in combination with other antifungal agents to enhance its efficacy and reduce the risk of resistance development. Finally, there is a need for further research on the environmental impact of this compound and the development of sustainable agricultural practices that minimize its use.
Métodos De Síntesis
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate can be synthesized by the reaction of 3-aminobenzoic acid ethyl ester with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound is typically around 70-80%.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate has been extensively studied for its antifungal properties and has been found to be highly effective against various fungal pathogens. It has been used in the treatment of several plant diseases such as powdery mildew, gray mold, and apple scab. This compound has also been studied for its potential use in the treatment of human fungal infections. It has been found to be effective against several human pathogenic fungi such as Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
ethyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14(19)12-6-5-7-13(9-12)18-15-16-10(2)8-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAARWXXOGXERDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)

![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)

![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)

![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)


![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
